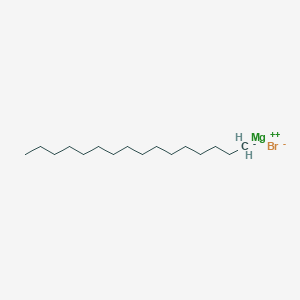

1-Hexadecylmagnesium bromide

Beschreibung

1-Hexadecylmagnesium bromide (C16H33MgBr) is a Grignard reagent characterized by a 16-carbon alkyl chain bonded to a magnesium-bromide group. It is synthesized via the reaction of 1-bromohexadecane with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere . This compound is highly reactive, serving as a nucleophile in organic synthesis to form carbon-carbon bonds. Key applications include the synthesis of long-chain alcohols, ketones, and carboxylic acids through reactions with carbonyl compounds (e.g., aldehydes, esters) . Handling requires stringent moisture-free conditions due to its pyrophoric nature and sensitivity to hydrolysis .

Eigenschaften

IUPAC Name |

magnesium;hexadecane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33.BrH.Mg/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;;/h1,3-16H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVTZWGZGMHAKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Hexadecylmagnesium bromide is typically prepared through the Grignard reaction, which involves the reaction of an alkyl bromide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows:

R-Br+Mg→R-MgBr

For 1-Hexadecylmagnesium bromide, the specific reaction involves hexadecyl bromide and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Analyse Chemischer Reaktionen

Ketone Alkylation

-

Example : Reaction with methyl acetoacetate derivatives under anhydrous THF at −5°C yielded β-ketoester 7.9 (73% yield) .

-

Mechanism : The Grignard reagent attacks the carbonyl carbon, followed by protonation to form the alcohol .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Methyl acetoacetate | β-Ketoester 7.9 | 73% | THF, −5°C, 22 h |

| Cyclic ketone 7.5 | No product | 0% | Excess reagent, rt |

Copper-Mediated Cross-Couplings

1-Hexadecylmagnesium bromide participates in Ullmann-type couplings with aryl halides:

-

Example : Reaction with aryl bromide 18 using CuBr·SMe₂ catalyst produced alkylated product 19 (85% yield) .

-

Key Factor : Shorter alkyl chains (C₁₆) show higher efficiency compared to longer analogs (C₁₈) .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| C₁₆H₃₃MgBr | CuBr·SMe₂ | 19 | 85% |

| C₁₈H₃₇MgBr | CuBr·SMe₂ | 21 | <5% |

Hydroxyl Group Protection

Efforts to protect secondary alcohols via benzylation using 1-hexadecylmagnesium bromide faced limitations:

-

Issue : Basic conditions led to elimination, while acidic conditions gave low yields (e.g., 7.6 synthesized in ≤10% yield) .

-

Workaround : Switching to stannane-mediated regioselective methylation improved yields .

Chain Length Optimization

Replacing the 30-carbon side chain with a 22-carbon alkyl chain (via 1-bromodocosane) resolved solubility issues:

Chain Length vs. Efficiency

| Grignard Reagent | Reaction Type | Outcome |

|---|---|---|

| C₁₆H₃₃MgBr | Ullmann coupling | Successful (85%) |

| C₁₈H₃₇MgBr | Ullmann coupling | Failed (<5%) |

Key Insight : The C₁₆ chain balances reactivity and steric bulk, enabling efficient couplings, whereas longer chains (C₁₈) hinder transmetalation .

Experimental Protocols

Wissenschaftliche Forschungsanwendungen

1-Hexadecylmagnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 1-Hexadecylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon being nucleophilic. This allows it to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, followed by protonation to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Grignard Reagents with Varying Alkyl Chain Lengths

a. Hexylmagnesium Bromide (C6H13MgBr)

- Structure/Reactivity : Shorter alkyl chain (6 carbons) enhances solubility in ethers like THF, enabling faster reaction kinetics compared to longer-chain analogs.

- Applications : Used in small-molecule synthesis (e.g., pharmaceuticals, agrochemicals).

- Safety : Pyrophoric but less viscous than 1-hexadecylmagnesium bromide .

b. 1-Pentadecylmagnesium Bromide (C15H31MgBr)

- Synthesis : Prepared similarly to 1-hexadecylmagnesium bromide using 1-bromopentadecane and magnesium .

Data Table 1: Grignard Reagents Comparison

Alkyl Bromide Precursor: 1-Bromohexadecane (C16H33Br)

- Role : Precursor for synthesizing 1-hexadecylmagnesium bromide .

- Reactivity : Less reactive than Grignard reagents; primarily used as an alkylating agent.

- Physical Properties : Molecular weight = 305.34 g/mol; liquid at room temperature .

Key Contrast :

- 1-Bromohexadecane requires magnesium activation to form the Grignard reagent, whereas the latter directly participates in nucleophilic reactions.

Quaternary Ammonium Bromides with Hexadecyl Groups

a. Hexadecyltrimethylammonium Bromide (CTAB, C19H42BrN)

- Structure : Positively charged quaternary ammonium head with a 16-carbon tail.

- Applications: Surfactant in DNA extraction, nanoparticle synthesis, and detergents .

b. 1-Hexadecylpyridinium Bromide (C21H38BrN)

- Structure : Pyridinium ring with a hexadecyl chain.

- Applications : Antimicrobial agent, phase-transfer catalyst .

Data Table 2: Quaternary Ammonium Bromides vs. Grignard Reagents

Ionic Liquids: 1-Hexyl-3-methylimidazolium Bromide

Biologische Aktivität

1-Hexadecylmagnesium bromide, a Grignard reagent, is primarily known for its applications in organic synthesis. However, recent studies have begun to explore its biological activity, particularly concerning its antimicrobial and potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

1-Hexadecylmagnesium bromide is synthesized by reacting magnesium turnings with 1-bromohexadecane in diethyl ether. The general reaction can be represented as follows:

where is the hexadecyl group. This compound serves as a nucleophile in various organic reactions, including the addition to carbonyl compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1-hexadecylmagnesium bromide. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, in a study examining polymer blends containing ionic liquids, the compound demonstrated significant antibacterial activity when incorporated into films tested against common pathogens.

Table 1: Antibacterial Activity of 1-Hexadecylmagnesium Bromide

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The inhibition zones indicate that 1-hexadecylmagnesium bromide can effectively hinder bacterial growth, making it a candidate for further exploration as an antimicrobial agent.

Cytotoxicity and Therapeutic Potential

While the primary use of Grignard reagents like 1-hexadecylmagnesium bromide is in organic synthesis, their cytotoxic effects have been investigated. A study focused on the cytotoxic properties of related compounds revealed that modifications in alkyl chain length could influence biological activity. The lengthening of the alkyl chain generally increased lipophilicity, enhancing cellular penetration and potentially increasing cytotoxic effects against cancer cell lines.

Table 2: Cytotoxicity Assessment of Related Compounds

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Hexadecyl derivative | 72 ± 5 | PC3 (Prostate Cancer) | |

| Octadecyl derivative | 65 ± 4 | DU145 (Prostate Cancer) |

These findings suggest that while 1-hexadecylmagnesium bromide may not be directly tested for cytotoxicity, its structural relatives exhibit promising anticancer properties.

Study on Ionic Liquid Blends

A notable investigation involved blending ionic liquids with polymers to assess their antibacterial properties. The study found that incorporating 1-hexadecylmagnesium bromide into polyvinyl chloride (PVC) films resulted in enhanced antibacterial activity compared to control samples. The blends exhibited significant inhibition against Staphylococcus aureus, reinforcing the potential of this compound in developing antimicrobial materials .

Mechanistic Insights

The mechanism through which 1-hexadecylmagnesium bromide exerts its biological effects is still under investigation. Preliminary studies suggest that its antimicrobial action may involve disruption of bacterial membranes or interference with metabolic processes. Further research is needed to elucidate these mechanisms and confirm the compound's safety profile for potential therapeutic applications.

Q & A

Basic Questions

Q. How should 1-Hexadecylmagnesium bromide be safely handled in laboratory settings to prevent hazardous reactions?

- Methodological Answer:

- Use an inert atmosphere (argon/nitrogen) to avoid moisture-induced hydrolysis, which generates flammable gases.

- Employ personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and safety goggles.

- Store in tightly sealed containers under dry, refrigerated conditions (-20°C to 4°C) to preserve stability .

- For spills, neutralize with dry sand or inert adsorbents, and avoid water-based cleanup .

Q. What spectroscopic techniques are optimal for characterizing 1-Hexadecylmagnesium bromide purity and structure?

- Methodological Answer:

- NMR Spectroscopy: Analyze the alkyl chain environment (¹H and ¹³C NMR) to confirm molecular integrity.

- FTIR Spectroscopy: Identify Mg-C and C-Br stretching vibrations (500–800 cm⁻¹ range).

- Elemental Analysis: Quantify magnesium and bromide content to assess stoichiometric purity .

Q. What are the primary synthetic applications of 1-Hexadecylmagnesium bromide in organic chemistry?

- Methodological Answer:

- Acts as a nucleophilic alkylating agent in Grignard reactions to form C-C bonds, e.g., coupling with carbonyl compounds (ketones, aldehydes).

- Used to synthesize long-chain alkanes, alcohols, or surfactants via quench steps (e.g., protonation or CO₂ insertion) .

Advanced Research Questions

Q. How can competing side reactions (e.g., β-hydride elimination) be minimized during Grignard reactions with 1-Hexadecylmagnesium bromide?

- Methodological Answer:

- Temperature Control: Maintain sub-0°C conditions to suppress thermal decomposition.

- Solvent Optimization: Use ethereal solvents (THF, diethyl ether) to stabilize the Grignard intermediate.

- Substrate Pre-treatment: Dry reagents and substrates rigorously to avoid moisture-induced side reactions .

Q. What analytical methods are effective for detecting trace impurities (e.g., residual magnesium or bromide ions) in 1-Hexadecylmagnesium bromide samples?

- Methodological Answer:

- Capillary Electrophoresis (CE): Resolve ionic impurities (Br⁻, Mg²⁺) with direct-UV detection at optimized buffer conditions (e.g., 20 mM borate buffer, pH 9.2) .

- Ion Chromatography (IC): Quantify halide impurities using anion-exchange columns and suppressed conductivity detection .

Q. How does moisture ingress affect the reactivity and stability of 1-Hexadecylmagnesium bromide in solution?

- Methodological Answer:

- Hydrolysis generates hexadecane and Mg(OH)Br, reducing reagent efficacy.

- Monitor via Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Use molecular sieves (3Å) or activated alumina for solvent pre-drying .

Q. What computational models predict the solvation dynamics and aggregation behavior of 1-Hexadecylmagnesium bromide in non-polar solvents?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model solvation shells and micelle formation using force fields (e.g., CHARMM36).

- Density Functional Theory (DFT): Calculate electronic properties and ligand dissociation energies to explain reactivity trends .

Data Contradiction and Reproducibility

Q. Why do lateral variations in bromide transport occur during column studies, and how can reproducibility be improved?

- Methodological Answer:

- Heterogeneous soil porosity or inconsistent flow rates cause variable solute velocities (CV ~50% in shallow layers).

- Standardize experimental protocols: use flux-controlled irrigation and replicate samplers (≥16 per depth) to reduce spatial variability .

Environmental and Safety Considerations

Q. What protocols ensure safe disposal of 1-Hexadecylmagnesium bromide waste in academic labs?

- Methodological Answer:

- Quench residual reagent with isopropanol in a fume hood, followed by neutralization with dilute HCl.

- Segregate halogenated waste for incineration or licensed hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.